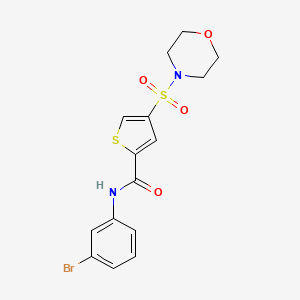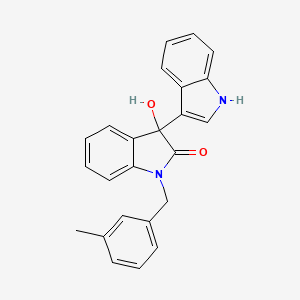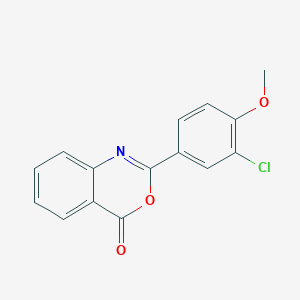
N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been widely used in scientific research. The compound was first synthesized in 2006 by a team of chemists led by Dr. Stephen F. Martin at the University of Texas at Austin. Since then, BPTC has been used in a variety of studies to investigate its mechanism of action and potential applications in various fields.
Mécanisme D'action
N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to a specific site on the TRESK protein, which prevents it from functioning properly. This leads to a decrease in the activity of the protein, which in turn reduces the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. For example, it has been shown to reduce the sensitivity of neurons to pain signals and to decrease the release of neurotransmitters involved in pain transmission. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for the TRESK protein, which allows for precise targeting of this protein without affecting other channels or receptors. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several potential future directions for research involving N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of new drugs based on this compound that could be used to treat pain-related disorders. Another area of interest is the investigation of the role of TRESK in other physiological processes, such as the regulation of blood pressure and heart rate. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been used in a variety of scientific research studies due to its ability to selectively inhibit a specific type of protein called TRESK (TWIK-related spinal cord K+ channel). This protein is involved in the regulation of pain and has been implicated in various pain-related disorders, such as migraine and neuropathic pain.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S2/c16-11-2-1-3-12(8-11)17-15(19)14-9-13(10-23-14)24(20,21)18-4-6-22-7-5-18/h1-3,8-10H,4-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFCQBYNXKZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)
![4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
![4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
![methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4401075.png)

![2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline](/img/structure/B4401088.png)
![4-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401096.png)
![N-(tert-butyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4401100.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4401104.png)

![2-(4-fluorophenyl)-N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B4401122.png)
![N-{2-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401124.png)

![[4-(dimethylamino)benzyl][2-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B4401153.png)